Propyrisulfuron
Overview
Description
Propyrisulfuron is a novel sulfonylurea herbicide that has been studied for its metabolism in rats and its efficacy in controlling weeds in direct-seeded rice fields. It is chemically described as 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-ylsulfonyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea. The metabolism studies in rats have shown that propyrisulfuron is excreted primarily through urine and feces, with minimal accumulation in tissues, and has a strong affinity to plasma proteins . In agricultural applications, propyrisulfuron has demonstrated effective control of barnyardgrass, sedges, and broadleaf weeds, although it was less effective against Leptochloa chinensis, necessitating the use of mixtures with other herbicides for comprehensive weed management .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of propyrisulfuron includes a pyrimidine ring, an imidazopyridazine ring, and a propyl group, which are common motifs in sulfonylurea herbicides. The metabolism of propyrisulfuron involves hydroxylation of these rings and the propyl group, O-demethylation, cleavage of the pyrimidine ring, and conjugation with glucuronic acid and sulfate .
Chemical Reactions Analysis
The chemical reactions associated with propyrisulfuron and its analogs include various cyclization and annulation processes. These reactions are often facilitated by catalysts such as sodium iodide and involve the use of prop-2-ynylsulfonium salts as C2 synthons . The atom-economical synthesis of related compounds, such as 1,4-diynes and polysubstituted furans/pyrroles from propargyl alcohols and terminal alkynes, has also been reported, highlighting the versatility of these chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of propyrisulfuron are characterized by its metabolism and excretion patterns, as well as its strong affinity to plasma proteins. The absorption of propyrisulfuron is dose-dependent, with higher doses showing reduced absorption, indicating a saturable absorption process . The identification of metabolites in rats suggests that propyrisulfuron undergoes extensive metabolism, which is consistent with the behavior of other sulfonylurea herbicides .
Scientific Research Applications
1. Weed Control in Mechanically Transplanted Rice Fields
- Application Summary : Propyrisulfuron, combined with cyhalofop butyl, is used as a one-shot herbicide to control annual weed in mechanically transplanted rice fields .
- Methods of Application : A field study was conducted in 2021 and 2022 on a farm of the Jiangsu Academy of Agricultural Sciences, China. Eight different herbicide treatments were employed .
- Results : The treatment provided the best weed control, reducing weed density and biomass by 96.7% and 95.9% in 2021 and 97.4% and 95.6% in 2022, respectively . Economic analysis showed that this treatment provided the highest net profit .
2. Control of Annual and Perennial Paddy Weeds
- Application Summary : Propyrisulfuron is used as a rice herbicide to control annual and perennial paddy weeds, including Echinochloa spp., sedges, and broadleaf weeds .
- Methods of Application : Propyrisulfuron controls weed biotypes that have developed resistance to the commercialized sulfonylurea herbicides .
- Results : Propyrisulfuron shows safer profiles for human health and the environment .
3. Herbicide Rotation in Rice Fields
- Application Summary : Propyrisulfuron is an ALS-inhibiting herbicide that could control not only sedges and broadleaf weeds but also grasses, and it could also be used in rice fields as an alternative for farmers in herbicide rotation .
- Methods of Application : The practice of herbicide rotation is recommended to avoid or delay the evolution of herbicide-resistant weeds .
- Results : This study confirms that propyrisulfuron could be an effective alternative in herbicide rotation .
4. Herbicide Formulation in Paddy Rice Culture
- Application Summary : Propyrisulfuron is a compound that has a sulfonylurea skeleton, it has the unique characteristic of exhibiting herbicidal activity against weeds that show resistance to commercialized sulfonylurea herbicides . This chemical controls a wide spectrum of paddy weeds at low dose rates .
- Methods of Application : Because of its physical and chemical properties, it can be provided in the three major formulations used in paddy rice culture in Japan, namely granular formulation, suspension concentrate and jumbo formulation .
- Results : It shows a high level of safety for mammals, birds and aquatic organisms . Herbicide products containing this compound were registered as agricultural chemicals in Japan on December 13, 2010 .
5. Control of Resistant Weeds
- Application Summary : Propyrisulfuron is a compound that has a sulfonylurea skeleton, it has the unique characteristic of exhibiting herbicidal activity against weeds that show resistance to commercialized sulfonylurea herbicides .
- Methods of Application : This chemical controls a wide spectrum of paddy weeds at low dose rates . In addition, because of its physical and chemical properties, it can be provided in the three major formulations used in paddy rice culture in Japan, namely granular formulation, suspension concentrate and jumbo formulation .
- Results : It shows a high level of safety for mammals, birds and aquatic organisms . Herbicide products containing this compound were registered as agricultural chemicals in Japan on December 13, 2010 .
Future Directions
properties
IUPAC Name |
1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN7O5S/c1-4-5-9-6-7-10-18-13(17)14(24(10)22-9)30(26,27)23-16(25)21-15-19-11(28-2)8-12(20-15)29-3/h6-8H,4-5H2,1-3H3,(H2,19,20,21,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCINWWWERDNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=NC(=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC)Cl)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN7O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058130 | |
Record name | Propyrisulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propyrisulfuron | |
CAS RN |
570415-88-2 | |
Record name | Propyrisulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570415882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propyrisulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYRISULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCZ4FUO115 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.